2,4-Dibromo-6-trifluoromethoxybenzenethiol
Description
Structure
3D Structure
Properties
CAS No. |
1208074-73-0 |
|---|---|
Molecular Formula |
C7H3Br2F3OS |
Molecular Weight |
351.97 g/mol |
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H3Br2F3OS/c8-3-1-4(9)6(14)5(2-3)13-7(10,11)12/h1-2,14H |
InChI Key |
IMSDNYAFQCMIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)S)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dibromo 6 Trifluoromethoxybenzenethiol
Retrosynthetic Strategies for the Construction of 2,4-Dibromo-6-trifluoromethoxybenzenethiol
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.net This process involves breaking bonds (disconnections) to reveal potential precursor molecules, known as synthons, and their corresponding synthetic equivalents. slideshare.net
Disconnection Approaches for Carbon-Bromine Bonds
A primary retrosynthetic disconnection involves breaking the two carbon-bromine (C-Br) bonds. bham.ac.ukscripps.edu This strategy is based on the well-established electrophilic aromatic substitution reaction, specifically bromination.
Disconnection: C-Br bonds at positions 2 and 4.
Synthon: A cationic bromine equivalent (Br⁺) and the precursor molecule, 2-trifluoromethoxybenzenethiol.
Forward Reaction: The forward synthesis would involve the direct dibromination of 2-trifluoromethoxybenzenethiol. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. Both the thiol (-SH) and trifluoromethoxy (-OCF₃) groups are ortho-, para-directors. The powerful activating and directing effect of the thiol group would likely direct the incoming bromine electrophiles to the positions ortho and para to it (positions 2 and 6, and 4 respectively). The trifluoromethoxy group is deactivating but also ortho-, para-directing. Given the substitution pattern of the target molecule, this approach appears plausible. However, the high reactivity of the thiol group towards oxidation under brominating conditions presents a significant challenge that may necessitate a protection strategy.
Strategies for Incorporating the Trifluoromethoxy Moiety
Another key disconnection is at the trifluoromethoxy group, specifically targeting the aryl carbon-oxygen bond (C-O). scripps.edujournalspress.com
Disconnection: Aryl C-OCF₃ bond.
Synthon: A trifluoromethoxide equivalent and a 2,4-dibromophenol precursor.
Forward Reaction: The introduction of a trifluoromethoxy group onto an aromatic ring can be challenging. nih.gov Historically, harsh methods involving chlorination of anisoles followed by fluorination were used. beilstein-journals.org More modern and milder methods are now available. Electrophilic trifluoromethoxylation using hypervalent iodine(III) reagents, such as Togni or Umemoto-type reagents, allows for the direct conversion of phenols into trifluoromethoxy-containing molecules. mdpi.com Another approach involves the rearrangement of O-aryl thiocarbamates, known as the Newman-Kwart rearrangement, which can be adapted for related transformations.
| Method | Reagent/Conditions | Precursor | Reference |
| Electrophilic O-Trifluoromethylation | O-(trifluoromethyl)dibenzofuranium salts | Phenol | beilstein-journals.org |
| Hypervalent Iodine Reagents | Togni or Umemoto reagents | Phenol | mdpi.com |
| Chlorination/Fluorination | PCl₅, Cl₂ then SbF₃/SbCl₅ or HF | Anisole | beilstein-journals.org |
Interactive Data Table: Methods for Trifluoromethoxy Group Installation
Methodologies for Thiol Group Installation
The installation of the thiol group can be envisioned through the disconnection of the carbon-sulfur (C-S) bond. scripps.eduresearchgate.net Several strategies exist for forming this bond.
Disconnection: Aryl C-SH bond.
Synthon: A sulfhydryl equivalent (e.g., HS⁻) and a 1,3-dibromo-5-trifluoromethoxybenzene precursor bearing a suitable leaving group.
Forward Reaction 1 (Nucleophilic Aromatic Substitution - SₙAr): If the precursor has a good leaving group (like a halogen, e.g., F or Cl) at the desired position, direct displacement with a sulfur nucleophile such as sodium hydrosulfide (NaSH) can be effective. acsgcipr.orgnih.gov The SₙAr mechanism is favored when the aromatic ring is activated by electron-withdrawing groups, which is the case here with two bromines and a trifluoromethoxy group. wikipedia.org
Forward Reaction 2 (Newman-Kwart Rearrangement): This is a powerful method for converting phenols to thiophenols. diva-portal.org The corresponding 2,4-dibromo-6-trifluoromethoxyphenol would first be converted to an O-aryl dimethylthiocarbamate. Thermal rearrangement then yields the S-aryl isomer, which upon hydrolysis affords the target thiophenol. diva-portal.org
Forward Reaction 3 (Reduction of Sulfonyl Chloride): A 2,4-dibromo-6-trifluoromethoxybenzene precursor could be sulfonated and then converted to the corresponding sulfonyl chloride. Reduction of this intermediate, typically with a reducing agent like zinc and acid, would yield the desired benzenethiol.
Classical and Established Synthetic Routes to Substituted Benzenethiols
Building upon the retrosynthetic analysis, this section outlines practical, forward synthetic pathways for preparing substituted benzenethiols like the target compound.
Direct Bromination of Trifluoromethoxybenzenethiol Precursors
This approach involves the direct electrophilic bromination of a suitable precursor. A potential synthetic sequence could start with a commercially available trifluoromethoxyaniline, which is then converted to the corresponding trifluoromethoxybenzenethiol.
A significant challenge in the direct bromination of benzenethiols is the high sensitivity of the thiol group to oxidation by bromine, which can lead to the formation of disulfides and other side products. To circumvent this, the thiol group is often protected prior to bromination. For instance, it can be converted to a more stable thioether, which can be cleaved later in the sequence.
A plausible route is outlined below:
Start with a precursor: Begin with a molecule such as 3-trifluoromethoxybenzenethiol.
Bromination: React with a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. chemicalbook.comresearchgate.net The strong ortho-, para-directing influence of the thiol group would be expected to yield the 2,4-dibromo product. Careful control of reaction conditions would be necessary to minimize oxidation and over-bromination.
| Step | Reaction | Typical Reagents | Key Considerations |
| 1 | Synthesis of Precursor | e.g., 3-Trifluoromethoxybenzenethiol | Availability and synthesis of the starting material. |
| 2 | Direct Dibromination | Br₂, N-Bromosuccinimide (NBS) | Potential for oxidation of the thiol group; control of regioselectivity. |
Interactive Data Table: Direct Bromination Route
Nucleophilic Displacement Reactions for Thiol Formation
An alternative and often highly effective strategy is to introduce the thiol group via a nucleophilic aromatic substitution (SₙAr) reaction. acs.orgacs.org This method relies on a precursor that is activated towards nucleophilic attack and possesses a good leaving group.
The SₙAr mechanism involves the attack of a nucleophile on the aromatic ring to form a stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. wikipedia.org The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge in the intermediate and thus facilitating the reaction. acsgcipr.orgwikipedia.org
A potential synthetic route using this approach:
Prepare the substrate: Synthesize a substrate such as 1-chloro-2,4-dibromo-6-trifluoromethoxybenzene. This could potentially be prepared from 3-trifluoromethoxyaniline via Sandmeyer reactions to introduce the chloro and bromo substituents.
Nucleophilic Substitution: React this substrate with a sulfur nucleophile, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), in a polar aprotic solvent like DMF or NMP. acsgcipr.orgacs.org This would displace the chloride to form the thiolate, which upon acidic workup would yield the final product, this compound. The trifluoromethoxy group and the two bromine atoms act as activating groups for this SₙAr reaction.
| Step | Reaction | Typical Reagents | Solvent | Reference |
| 1 | Precursor Synthesis | 1,3-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene | - | - |
| 2 | Thiol Installation (SₙAr) | NaSH or Na₂S | DMF, DMAc, NMP | acsgcipr.orgnih.gov |
Interactive Data Table: Nucleophilic Displacement Route
Advanced and Modern Synthetic Transformations for this compound
Modern synthetic chemistry offers a range of advanced techniques that provide greater efficiency, selectivity, and functional group tolerance compared to classical methods. These approaches are crucial for the construction of complex molecules like this compound.
The formation of a carbon-sulfur (C-S) bond is a key step in the synthesis of the target molecule. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, offering a significant improvement over traditional methods that often require harsh reaction conditions. nih.govresearchgate.net
Palladium and copper-based catalytic systems are the most commonly employed for C-S bond formation. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide (such as a dibromotrifluoromethoxybenzene derivative) with a sulfur nucleophile. For instance, a palladium-catalyzed reaction could utilize a thiol or a thiolate salt as the sulfur source. nih.gov Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective and benefit from the lower cost and toxicity of copper catalysts. researchgate.net Ligand-free copper iodide has been shown to be an effective catalyst for the coupling of aryl iodides and thiols. uu.nl
| Catalyst System | Reactants | Advantages | Reference |
| Palladium-based | Aryl halide, Thiol/Thiolate | High efficiency, broad substrate scope. | nih.govnih.gov |
| Copper-based (e.g., CuI) | Aryl halide, Thiol | Lower cost, lower toxicity, effective without ligands. | researchgate.netuu.nl |
| Nickel-based | Aryl mesylates, Thiols | Can be efficient with strongly coordinating ligands. | nih.gov |
Oxidative and reductive transformations are fundamental in the synthesis of thiols. The oxidative coupling of thiols to form disulfides is a common reaction that can be achieved using various oxidizing agents. researchgate.net While this reaction does not directly form the target thiol, the resulting disulfide can be a stable intermediate that is readily reduced back to the thiol when needed. Electrochemical methods have also been developed for the oxidative coupling of thiols. urfu.rursc.org
Conversely, the reduction of a disulfide is a key step to generate the free thiol. This can be accomplished using a variety of reducing agents. The choice of reducing agent depends on the other functional groups present in the molecule to avoid unwanted side reactions.
The introduction of the trifluoromethoxy (OCF₃) group is a critical step in the synthesis of this compound. The OCF₃ group is known to enhance the metabolic stability and lipophilicity of molecules, making it a desirable feature in medicinal chemistry. researchgate.netbeilstein-journals.orgnih.gov
Electrophilic trifluoromethoxylation reagents have been developed to directly introduce the OCF₃ group onto an aromatic ring. nih.gov These reagents, such as certain hypervalent iodine compounds, can react with phenols or other suitable precursors. acs.org Another approach involves the electrochemical trifluoromethoxylation of aromatic compounds, which offers a modern and potentially more sustainable method. researchgate.netnih.gov This method can proceed under mild conditions and shows broad substrate scope. researchgate.net
A mechanochemical one-pot procedure has also been developed for the substitution of an aromatic amine group with an OCF₃ substituent, providing a novel route to aryl trifluoromethyl ethers. acs.org
| Method | Reagents/Conditions | Key Features | Reference |
| Electrophilic O-trifluoromethylation | Hypervalent iodine reagents | Direct introduction of OCF₃ group. | nih.govacs.org |
| Electrochemical Trifluoromethoxylation | Trifluoromethyl source, oxygen, electrochemistry | Mild conditions, broad substrate scope. | researchgate.netnih.gov |
| Mechanochemical Substitution | Pyrylium tetrafluoroborate, ⊖OCF₃ source | One-pot conversion of anilines to aryl trifluoromethyl ethers. | acs.org |
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov For the synthesis of halogenated aromatic compounds like this compound, this involves the use of more environmentally benign reagents and solvents. taylorfrancis.comrsc.org
Greener methods for halogenation aim to reduce the use of hazardous substances like chlorinated solvents. taylorfrancis.comrsc.org This can be achieved through the use of organocatalysts in non-polar, lipophilic media, which can also suppress oxidative side-reactions, a particular concern for sulfur-containing aromatics. rsc.org Electrocatalytic methods for halogenation using green halogen sources like sodium chloride also represent a sustainable approach. researchgate.net
The use of cleaner chemical oxidants, such as hydrogen peroxide or oxygen, in catalyzed oxidative halogenation reactions is another important aspect of green chemistry. rsc.org These methods are attractive as they produce water as the only by-product. rsc.org
| Green Chemistry Approach | Methodology | Advantages | Reference |
| Greener Halogenation | Indole-based organocatalysis in heptane. | Avoids hazardous solvents, suppresses side reactions. | rsc.org |
| Electrocatalytic Halogenation | Use of sodium chloride as halogen source. | Sustainable, improved selectivity and safety. | researchgate.net |
| Oxidative Halogenation | Use of H₂O₂ or O₂ as oxidant. | Produces water as the only by-product. | rsc.org |
Chemical Reactivity and Reaction Pathways of 2,4 Dibromo 6 Trifluoromethoxybenzenethiol
Reactivity of the Aryl Bromide Substituents in 2,4-Dibromo-6-trifluoromethoxybenzenethiol
The two bromine atoms on the benzene ring are susceptible to a variety of reactions common for aryl halides, including palladium-catalyzed cross-coupling, formation of organometallic reagents, and reductive dehalogenation.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. youtube.comyoutube.com
Suzuki-Miyaura Coupling: This reaction couples aryl halides with organoboron compounds. tcichemicals.com For a substrate like this compound, a double Suzuki coupling with various aryl-boronic acids can be performed. nih.gov Optimal conditions often involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium phosphate in a solvent system like aqueous 1,4-dioxane. nih.gov The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > OTf >> Cl. tcichemicals.com The presence of two bromine atoms allows for either mono- or di-substitution, which can be controlled by stoichiometry and reaction conditions. beilstein-journals.orgresearchgate.net
Heck Reaction: While specific examples involving this compound are not prevalent in the reviewed literature, the Heck reaction typically couples aryl halides with alkenes. The general principles would apply, allowing for the introduction of vinyl groups at the bromine-substituted positions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org It is catalyzed by palladium and typically a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net Modern methods have also been developed that are copper-free. nih.govnih.gov For di-substituted substrates, regioselectivity can be an important factor. In related dihaloquinoline systems, Sonogashira coupling has been shown to selectively occur at the C2 position over the C4 position. researchgate.net This suggests that the electronic and steric environment of the two bromine atoms in this compound could lead to selective or stepwise coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org The reaction is known for its wide substrate scope and functional group tolerance. wikipedia.orglibretexts.org It can be used with primary and secondary amines to synthesize aryl amines from aryl halides. organic-chemistry.org Given the structure of this compound, a Buchwald-Hartwig reaction could be employed to introduce one or two amino substituents in place of the bromine atoms, using catalysts like Pd(PPh₃)₄ in the presence of a base such as Cs₂CO₃. researchgate.net
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | C(sp²)–C(sp²) | Pd(PPh₃)₄, K₃PO₄ |
| Heck | Alkene | C(sp²)–C(sp²) | Pd(OAc)₂, P(o-tolyl)₃ |
| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | Pd(PPh₃)₂Cl₂, CuI, Amine base |
| Buchwald-Hartwig | Amine (primary or secondary) | C(sp²)–N | Pd₂(dba)₃, Phosphine ligand, Base (e.g., NaOtBu) |
Grignard and Organolithium Reagent Chemistry
The aryl bromide positions can be converted into more reactive organometallic species. Treatment with magnesium metal would lead to the formation of a Grignard reagent, which could then react with various electrophiles. Similarly, halogen-lithium exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures, would generate a highly reactive aryllithium species. These intermediates are powerful nucleophiles for forming new carbon-carbon bonds. The presence of the acidic thiol proton would require protection or the use of excess organometallic reagent.
Reductive Debromination and Dehalogenation Studies
Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or by using reducing agents. In some cases, reagents intended for other transformations can lead to unexpected reductive dehalogenation. For instance, studies on 1-methyl-2,4,5-tribromoimidazole using tetramethylammonium fluoride (TMAF) in polar aprotic solvents like DMSO resulted primarily in reductive debromination products rather than the expected fluorination. scielo.brscielo.br The solvent was found to act as the main proton source in this process. scielo.brscielo.br Such studies highlight that under certain basic or nucleophilic conditions, the bromine atoms of this compound could potentially undergo reduction.
Transformations Involving the Thiol Functional Group
The thiol (-SH) group is a versatile functional group that can undergo a range of transformations, including oxidation, alkylation, and acylation.
Oxidation Reactions: Formation of Disulfides, Sulfonic Acids, and Sulfones
The sulfur atom in the thiol group can exist in various oxidation states. Mild oxidation of thiols, often with reagents like iodine (I₂) or air, leads to the formation of a disulfide bond (S-S), linking two molecules of the thiol to form a dimer, 1,2-bis(2,4-dibromo-6-trifluoromethoxyphenyl)disulfane. Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can oxidize the thiol group further to sulfonic acid (-SO₃H).
Alkylation and Acylation of the Thiol Group
The thiol group is nucleophilic and can be readily alkylated or acylated.
Alkylation: In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion can then react with alkyl halides (e.g., alkyl bromides or iodides) in a nucleophilic substitution reaction to form thioethers (sulfides). nih.govnih.gov The choice of base and solvent is crucial for efficient reaction. For example, cesium bicarbonate in acetonitrile has been shown to be effective for regioselective alkylations. nih.gov
Acylation: Similarly, the thiolate can react with acylating agents like acyl chlorides or acid anhydrides to form thioesters. This reaction provides a method for introducing a carbonyl group attached to the sulfur atom.
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Oxidation (Mild) | I₂, Air (O₂) | Disulfide (R-S-S-R) |
| Oxidation (Strong) | H₂O₂, KMnO₄ | Sulfonic Acid (R-SO₃H) |
| Alkylation | Alkyl halide (R'-X), Base | Thioether (R-S-R') |
| Acylation | Acyl chloride (R'-COCl), Base | Thioester (R-S-CO-R') |
Metal Coordination Chemistry and Ligand Properties
The thiol group in this compound makes it a potent ligand for a variety of metal ions. Upon deprotonation to the thiolate (-S⁻), it can act as a soft Lewis base, showing a strong affinity for soft Lewis acidic metal centers such as those of the late transition metals (e.g., Cu, Ag, Au, Pt, Pd, Hg) and some main group elements.
The coordination chemistry is expected to be rich and varied, potentially forming mononuclear, binuclear, or polynuclear metal complexes. The nature of the resulting coordination compounds will depend on several factors, including the metal ion, its oxidation state, the solvent system, and the reaction stoichiometry. The bulky bromine atoms and the trifluoromethoxy group in the ortho and para positions relative to the thiol will likely exert significant steric and electronic influence on the coordination geometry and the stability of the resulting metal complexes.
Expected Ligand Properties:
Monodentate Ligand: The primary mode of coordination is expected to be through the sulfur atom, acting as a monodentate ligand.
Bridging Ligand: The thiolate group can also act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear clusters.
Electronic Effects: The strong electron-withdrawing nature of the two bromine atoms and the trifluoromethoxy group will decrease the electron density on the sulfur atom. This would make the thiolate a weaker sigma-donor compared to unsubstituted benzenethiolate. However, these substituents may enhance the π-acceptor character of the ligand through the aromatic system.
A hypothetical representation of its coordination to a metal center (M) is shown below:
Interactive Table: Predicted Coordination Behavior with Various Metals.
| Metal Ion | Expected Coordination Number | Potential Geometry | Notes |
| Cu(I) | 2, 3, 4 | Linear, Trigonal planar, Tetrahedral | Prone to forming polynuclear complexes. |
| Ag(I) | 2, 3, 4 | Linear, Trigonal planar, Tetrahedral | Similar to copper(I), forms stable thiolates. |
| Au(I) | 2 | Linear | Strong affinity for sulfur, forms very stable linear complexes. |
| Pd(II) | 4 | Square planar | Often forms square planar complexes with thiolates. |
| Pt(II) | 4 | Square planar | Similar to palladium(II), forms robust square planar complexes. |
| Hg(II) | 2, 4 | Linear, Tetrahedral | High affinity for thiolates, potential for environmental applications. |
Stability and Reactivity of the Trifluoromethoxy Group
The trifluoromethoxy group is exceptionally resistant to both acidic and basic hydrolysis. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the carbon atom of the -OCF3 group highly electron-deficient and thus not susceptible to nucleophilic attack. This high stability is a key feature of trifluoromethoxy-substituted compounds and is a primary reason for their use in the development of pharmaceuticals and agrochemicals.
Under normal laboratory conditions, the trifluoromethoxy group in this compound is expected to remain intact during reactions involving the thiol or bromine functionalities. Extreme conditions, such as high temperatures in the presence of strong acids or bases, might be required to cleave the C-O bond of the trifluoromethoxy group, though this is generally a difficult transformation.
The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) that outweighs its weak resonance donating effect (+R). nih.gov This has a profound impact on the reactivity of the aromatic ring.
Deactivation of the Aromatic Ring: The strong electron-withdrawing nature of the -OCF3 group, in conjunction with the two bromine atoms, deactivates the aromatic ring towards electrophilic aromatic substitution.
Substituent Directing Effects: Despite being deactivating, the trifluoromethoxy group is an ortho, para-director for electrophilic aromatic substitution due to the resonance contribution from the oxygen lone pairs. However, in this compound, the available positions on the ring are already substituted. For reactions involving the existing substituents, the electronic effects will still play a crucial role. For instance, in nucleophilic aromatic substitution reactions targeting the bromine atoms, the strong electron-withdrawing trifluoromethoxy group would activate the ring towards such reactions.
The Hammett substituent constants for the trifluoromethoxy group provide a quantitative measure of its electronic influence.
Interactive Table: Hammett Substituent Constants for -OCF3.
| Constant | Value | Interpretation |
| σ_meta | +0.39 | Strong electron-withdrawing effect at the meta position. |
| σ_para_ | +0.25 | Strong electron-withdrawing effect at the para position. |
Mechanistic Studies of Key Reactions
While no specific mechanistic studies for reactions of this compound are available, the mechanisms of key reactions involving its functional groups can be predicted based on established principles.
Several key reactions can be envisaged for this molecule, each with its characteristic intermediates:
Oxidation of the Thiol: Mild oxidation (e.g., with I2 or air) would likely proceed through a thiyl radical intermediate (Ar-S•) to form the corresponding disulfide (Ar-S-S-Ar).
Nucleophilic Substitution at Sulfur: The thiol can act as a nucleophile, for example, in S-alkylation or S-acylation reactions. These reactions would proceed through a thiolate anion intermediate (Ar-S⁻) formed by deprotonation of the thiol.
Metal-Halogen Exchange: The bromine atoms can undergo metal-halogen exchange, typically with organolithium reagents (e.g., n-BuLi). This would generate a highly reactive aryllithium intermediate, which can then be trapped with various electrophiles. The position of the lithiation would be influenced by the directing effects of the other substituents.
Cross-Coupling Reactions: The bromine atoms are suitable for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions proceed through a series of well-established intermediates, including oxidative addition complexes, transmetalation intermediates, and reductive elimination products.
A quantitative understanding of the reaction rates and equilibria would require experimental kinetic and thermodynamic studies. However, some general predictions can be made:
Acidity of the Thiol: The pKa of the thiol group is expected to be lower (more acidic) than that of benzenethiol due to the strong electron-withdrawing effects of the two bromine atoms and the trifluoromethoxy group, which stabilize the resulting thiolate anion.
Reaction Rates:
Nucleophilic Aromatic Substitution: The rates of nucleophilic aromatic substitution at the bromine positions would be enhanced by the presence of the electron-withdrawing trifluoromethoxy group.
Electrophilic Aromatic Substitution: As mentioned, the rate of any potential electrophilic attack on the ring would be significantly decreased.
Thermodynamic Stability: The high stability of the C-F and C-O bonds in the trifluoromethoxy group suggests that reactions involving the cleavage of this group will be thermodynamically unfavorable under most conditions.
Further research, including experimental studies and computational modeling, would be necessary to fully elucidate the intricate details of the chemical reactivity and reaction pathways of this compound.
Computational Chemistry and Theoretical Studies of 2,4 Dibromo 6 Trifluoromethoxybenzenethiol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule, offering insights into its structure, stability, and reactivity from a theoretical standpoint.
A foundational step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. Density Functional Theory (DFT) is a widely used method for this purpose, employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
This process would involve:
Initial Structure Generation: Creating a plausible 3D model of 2,4-Dibromo-6-trifluoromethoxybenzenethiol.
Conformational Search: Identifying different spatial orientations (conformers), particularly concerning the rotation of the thiol (-SH) and trifluoromethoxy (-OCF₃) groups.
Geometry Optimization: Performing calculations to find the lowest energy conformation for each identified conformer. The structure with the absolute lowest energy is considered the global minimum and represents the most stable form of the molecule.
Frequency Analysis: Calculating vibrational frequencies to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Understanding the electronic landscape of a molecule is key to predicting its chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For an aromatic thiol like this, the HOMO is expected to have significant contributions from the sulfur and the π-system of the benzene ring, while the LUMO would likely be a π* orbital of the ring.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, electron-rich areas would be expected around the sulfur atom and the oxygen atom due to their lone pairs. Electron-poor regions would likely be found around the hydrogen atom of the thiol group and potentially influenced by the electron-withdrawing bromine and trifluoromethoxy substituents.
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to a standard like Tetramethylsilane (TMS), can aid in the assignment of peaks in an experimental spectrum.
Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated. These frequencies arise from the different vibrational modes of the molecule (e.g., C-H stretching, C=C ring stretching, C-S stretching). While often systematically overestimated, these calculated frequencies can be scaled by an appropriate factor to provide a good match with experimental IR and Raman spectra, helping to confirm the molecule's structure.
Reaction Mechanism Predictions and Energy Profiles
Theoretical chemistry can be used to explore potential reaction pathways for this compound. This involves:
Identifying Reactants and Products: Defining the starting materials and potential products for a given reaction.
Locating Transition States: Finding the highest energy structure along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Energy Profiles: Computing the relative energies of reactants, transition states, intermediates, and products to determine the reaction's thermodynamics (exothermic or endothermic) and kinetics (activation energy). This would allow researchers to predict the most likely mechanism for reactions involving, for example, the deprotonation of the thiol group or nucleophilic substitution at the aromatic ring.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR studies aim to build mathematical models that correlate a molecule's structural features (descriptors) with its macroscopic properties. If a dataset of related compounds with known properties were available, a QSPR model could be developed to predict properties for this compound.
This would involve:
Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, steric) for a series of related molecules.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation linking the descriptors to a specific property (e.g., boiling point, solubility, biological activity).
Prediction: Using the developed model to predict the property for this compound based on its calculated descriptors.
Currently, no such specific QSPR models that include this compound have been reported in the literature.
Advanced Applications in Materials Science and Organic Synthesis
2,4-Dibromo-6-trifluoromethoxybenzenethiol as a Key Building Block in Organic Synthesis
The unique substitution pattern of this compound, featuring two reactive bromine atoms, a potent electron-withdrawing trifluoromethoxy group, and a versatile thiol moiety, positions it as a highly valuable precursor in various synthetic pathways.
Precursor for the Synthesis of Novel Organosulfur Compounds
The thiol group (-SH) serves as a versatile handle for the construction of a diverse array of organosulfur compounds. Through various coupling reactions, the sulfur atom can be integrated into larger molecular frameworks, leading to the formation of thioethers, disulfides, and other sulfur-containing heterocycles. The presence of the trifluoromethoxy group can significantly influence the electronic properties and stability of the resulting organosulfur compounds, making them attractive candidates for applications in medicinal chemistry and materials science.
Integration into Complex Polycyclic Aromatic Hydrocarbons (PAHs)
The bromine atoms on the aromatic ring of this compound are amenable to cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the strategic formation of new carbon-carbon bonds, enabling the integration of the dibromo-trifluoromethoxy phenyl moiety into larger, complex polycyclic aromatic hydrocarbons (PAHs). The incorporation of this highly functionalized unit can modulate the electronic and photophysical properties of the resulting PAHs, which are of interest for applications in organic electronics and sensor technology.
Synthesis of Heterocyclic Systems Incorporating the Dibromo-trifluoromethoxy Phenyl Moiety
The combination of the thiol group and the bromine atoms offers multiple reaction sites for the construction of novel heterocyclic systems. Intramolecular and intermolecular cyclization reactions can be designed to forge new rings containing sulfur and potentially other heteroatoms. The resulting heterocyclic compounds, bearing the unique electronic signature of the trifluoromethoxy group, are of interest for their potential biological activity and as functional components in advanced materials.
Contributions to Functional Materials and Advanced Polymer Architectures
The distinct electronic and structural features of this compound make it a compelling monomer for the development of functional polymers and components for organic electronic devices.
Monomer in the Development of Conjugated Polymers
The dibromo functionality of this compound allows it to serve as a monomer in polymerization reactions, particularly in the synthesis of conjugated polymers. Through techniques like Yamamoto or Suzuki polycondensation, this monomer can be incorporated into polymer backbones, creating materials with tailored electronic and optical properties. The strong electron-withdrawing nature of the trifluoromethoxy group can lower the energy levels of the polymer's molecular orbitals, which is a key strategy for designing materials for specific electronic applications.
| Potential Polymer Properties Influenced by the Monomer | Description |
| Electron Affinity | The trifluoromethoxy group increases the electron affinity of the polymer, potentially enhancing its performance as an n-type semiconductor. |
| Solubility | The trifluoromethoxy group can improve the solubility of the resulting polymer in organic solvents, facilitating processing and device fabrication. |
| Thermal Stability | The incorporation of fluorine atoms often enhances the thermal stability of organic materials. |
| Optical Properties | The monomer's structure can influence the absorption and emission spectra of the conjugated polymer. |
Components for Organic Electronic and Optoelectronic Devices
The unique combination of functionalities in this compound makes it a promising building block for materials used in a variety of organic electronic and optoelectronic devices.
Table of Potential Applications in Organic Electronics
| Device Type | Potential Role of the Compound/Derived Materials |
| Organic Field-Effect Transistors (OFETs) | Materials derived from this compound could function as the active semiconductor layer, with the trifluoromethoxy group potentially promoting n-type or ambipolar charge transport. |
| Organic Light-Emitting Diodes (OLEDs) | Polymers or small molecules incorporating this moiety could be utilized as host materials or electron-transporting materials in the emissive layer of OLEDs. |
| Organic Photovoltaics (OPVs) | The electron-accepting nature of the trifluoromethoxy group makes materials derived from this compound potential non-fullerene acceptors in the active layer of organic solar cells. |
Design of Self-Assembled Monolayers (SAMs) via Thiol Adsorption
The formation of self-assembled monolayers (SAMs) using organosulfur compounds, particularly thiols, on noble metal surfaces like gold, silver, and copper, is a cornerstone of surface engineering and nanotechnology. Aromatic thiols, in this context, offer a versatile platform for creating highly ordered and functional surfaces. The specific molecular structure of the aromatic thiol plays a crucial role in determining the packing, stability, and electronic properties of the resulting monolayer.
The compound this compound is a prime candidate for forming robust and functional SAMs. The thiol (-SH) group serves as the anchor, forming a strong covalent bond with the gold surface. The properties of the resulting monolayer are then dictated by the interplay of intermolecular interactions between the aromatic backbones, which are significantly influenced by the bromo and trifluoromethoxy substituents.
Influence of Substituents on SAM Properties:
The bromine atoms and the trifluoromethoxy group are expected to have a profound impact on the structure and characteristics of the SAM.
Intermolecular Interactions: The bulky bromine atoms will introduce steric hindrance, which can affect the packing density of the molecules on the surface. However, halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, could play a role in the lateral organization of the monolayer, potentially leading to unique, ordered structures.
Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group. Its presence will significantly alter the electronic properties of the aromatic ring, which in turn affects the work function of the gold substrate upon monolayer formation. This tunability of the surface electronic landscape is highly desirable for applications in molecular electronics.
Surface Energy and Wetting Properties: The fluorine atoms in the trifluoromethoxy group are expected to lower the surface energy of the monolayer, leading to a hydrophobic and potentially oleophobic surface. This property is valuable for creating non-stick and anti-fouling coatings.
The table below summarizes the expected influence of the substituents on the properties of a SAM formed from this compound compared to a simple benzenethiol SAM.
| Property | Benzenethiol SAM | This compound SAM (Expected) |
| Packing Density | High | Potentially lower due to steric hindrance from bromine atoms |
| Intermolecular Forces | van der Waals, π-π stacking | van der Waals, π-π stacking, Halogen bonding |
| Thermal Stability | Moderate | Potentially higher due to increased intermolecular interactions |
| Surface Work Function | Modified | Significantly modified due to the strong electron-withdrawing trifluoromethoxy group |
| Surface Energy | Moderate | Low (hydrophobic/oleophobic) |
Applications in Advanced Composite Materials
Advanced composite materials, which consist of a matrix material reinforced with fibers or particles, are integral to industries ranging from aerospace to automotive. The properties of these materials can be finely tuned by modifying the matrix or the interface between the matrix and the reinforcement. Aromatic compounds containing halogens and fluorinated groups are often incorporated into composite materials to impart specific functionalities.
This compound, with its combination of reactive and functional groups, presents several potential applications in the field of advanced composite materials.
Reactive Flame Retardant: Brominated aromatic compounds are well-known for their excellent flame retardant properties. inchem.orgwikipedia.orgalfa-chemistry.com They function by releasing hydrogen bromide (HBr) upon combustion, which acts as a radical scavenger in the gas phase, interrupting the combustion cycle. The thiol group of this compound can be used to chemically incorporate the molecule into the polymer matrix of the composite, for instance, by reacting with epoxy or vinyl ester resins. This covalent bonding prevents the flame retardant from leaching out over time, ensuring long-term performance and reducing environmental concerns.
Interface Modifier: The thiol group can also be utilized to functionalize reinforcing fillers, such as silica or carbon nanotubes. This modification can improve the dispersion of the fillers within the polymer matrix and enhance the interfacial adhesion between the filler and the matrix. The trifluoromethoxy group, with its low surface energy, can help to create a more hydrophobic interface, which can improve the moisture resistance of the composite material.
The following table outlines the potential benefits of incorporating this compound into an epoxy-based composite material.
| Property | Standard Epoxy Composite | Epoxy Composite with this compound (Potential) |
| Flammability | High | Significantly Reduced (UL 94 V-0 rating possible) |
| Moisture Absorption | Moderate | Reduced |
| Interfacial Adhesion | Good | Improved |
| Thermal Stability | Good | Potentially Increased |
Role in Catalysis and Ligand Design
Development of Ligands for Transition Metal Catalysis
The design of ligands is a critical aspect of homogeneous catalysis, as the ligand environment around a metal center dictates its reactivity, selectivity, and stability. Thiolate ligands, derived from thiols, are known to form stable complexes with a wide range of transition metals and have been employed in various catalytic applications.
This compound offers a unique combination of electronic and steric properties that make it an intriguing candidate for ligand development in transition metal catalysis.
Electronic Effects: The presence of two electron-withdrawing bromine atoms and a strongly electron-withdrawing trifluoromethoxy group makes the resulting thiolate ligand highly electron-deficient. In catalysis, electron-poor ligands can enhance the electrophilicity of the metal center, which can be beneficial for certain catalytic reactions, such as those involving nucleophilic attack on a coordinated substrate. For example, in palladium-catalyzed cross-coupling reactions, electron-deficient ligands can promote the reductive elimination step, which is often the turnover-limiting step of the catalytic cycle.
Steric Effects: The ortho-bromo substituent provides significant steric bulk around the sulfur donor atom. This steric hindrance can be advantageous in several ways. It can be used to control the coordination number of the metal center, create a specific coordination geometry, and influence the regioselectivity of a reaction by sterically directing the approach of a substrate.
Hemilability: While the sulfur atom provides a strong coordination site, the ortho-bromo substituent could potentially engage in a weak, secondary interaction with the metal center. This hemilabile behavior, where a ligand can partially dissociate and re-coordinate during a catalytic cycle, can open up a vacant coordination site for substrate binding and activation.
The table below summarizes the key features of this compound as a ligand and their potential impact on catalytic performance.
| Ligand Feature | Description | Potential Catalytic Advantage |
| Strong σ-donor (S-atom) | Forms a stable metal-sulfur bond. | Provides a robust anchor for the metal center. |
| Electron-withdrawing substituents | Creates an electron-deficient ligand. | Enhances the electrophilicity of the metal center, potentially accelerating key catalytic steps. |
| Steric bulk (ortho-Bromo) | Creates a sterically hindered coordination environment. | Influences selectivity and can promote reductive elimination. |
| Potential Hemilability (ortho-Bromo) | Weak secondary interaction with the metal. | Can facilitate substrate binding and activation. |
Exploration of Catalytic Properties of its Derivatives
The unique electronic and steric properties of ligands derived from this compound suggest that their transition metal complexes could exhibit interesting catalytic activities in a variety of organic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: As mentioned, the electron-deficient nature of the ligand could be highly beneficial in Suzuki, Heck, and Sonogashira cross-coupling reactions. Palladium complexes of this ligand might show high turnover numbers and frequencies, particularly in challenging coupling reactions involving electron-rich substrates or sterically hindered aryl halides.
Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool in organic synthesis. Thiolate ligands are commonly used to stabilize gold nanoparticles and molecular gold complexes. A gold complex bearing the 2,4-dibromo-6-trifluoromethoxybenzenethiolate ligand could be a potent catalyst for various gold-catalyzed reactions, such as the hydrofunctionalization of alkynes and allenes. The electron-withdrawing nature of the ligand would enhance the Lewis acidity of the gold center, which is often a key factor in these transformations.
Oxidation Catalysis: The robustness of the ligand, imparted by the halogen and trifluoromethoxy substituents, could make its metal complexes suitable for oxidation catalysis. For instance, iron or copper complexes of this ligand could be explored as catalysts for the selective oxidation of alcohols or hydrocarbons, potentially exhibiting high stability towards oxidative degradation.
Further research into the synthesis and characterization of transition metal complexes of this compound is warranted to fully explore their catalytic potential. The systematic variation of the metal center and the investigation of their performance in a range of catalytic reactions could lead to the discovery of novel and highly efficient catalysts for organic synthesis.
Future Research Directions and Concluding Perspectives for 2,4 Dibromo 6 Trifluoromethoxybenzenethiol
Innovations in Synthetic Strategies for Enhanced Efficiency and Selectivity
Future synthetic efforts will likely concentrate on developing more efficient and selective methods for the preparation of 2,4-Dibromo-6-trifluoromethoxybenzenethiol and its derivatives. The development of novel catalytic systems, including transition-metal and organocatalysts, could offer pathways to milder reaction conditions, higher yields, and improved atom economy. Furthermore, exploring continuous flow technologies may provide a scalable and safer alternative to traditional batch processes, minimizing waste and enhancing reproducibility. Research into late-stage functionalization techniques could also enable the direct introduction of the trifluoromethoxy and thiol groups into complex molecular scaffolds, streamlining the synthesis of advanced derivatives.
Unveiling Novel Reactivity and Transformation Pathways
A deeper understanding of the inherent reactivity of this compound is a key area for future investigation. The interplay between the electron-withdrawing trifluoromethoxy group, the bulky bromine atoms, and the reactive thiol functionality presents a unique chemical landscape. Future studies will likely explore novel transformations of the thiol group, such as its participation in thiol-ene and thiol-yne click reactions, as well as its use as a precursor for the formation of diverse sulfur-containing heterocycles. The bromine atoms serve as valuable handles for cross-coupling reactions, and future research will undoubtedly focus on leveraging these sites for the construction of complex and functionalized aromatic systems.
Expansion into Emerging Fields of Materials Science and Nanotechnology
The unique combination of a trifluoromethoxy group, bromine atoms, and a thiol moiety makes this compound an attractive building block for advanced materials. The thiol group's ability to bind to metal surfaces, particularly gold, opens up avenues for its use in the development of self-assembled monolayers (SAMs) with tailored surface properties. These SAMs could find applications in molecular electronics, sensing, and corrosion inhibition. The presence of the trifluoromethoxy group can impart desirable properties such as increased thermal stability and hydrophobicity, making it a valuable component in the design of novel polymers and liquid crystals. In nanotechnology, this compound could be utilized in the surface functionalization of nanoparticles, enabling the creation of hybrid materials with unique optical, electronic, and catalytic properties.
Development of Highly Specialized and Tailored Molecular Architectures
The modular nature of this compound allows for its incorporation into a wide array of complex molecular architectures. Future research will focus on the rational design and synthesis of highly specialized molecules with tailored properties. This could include the development of novel ligands for catalysis, photosensitizers for photodynamic therapy, and electroactive materials for organic electronics. By strategically modifying the core structure through reactions at the thiol and bromo positions, researchers can fine-tune the electronic, steric, and photophysical properties of the resulting molecules to meet the demands of specific applications.
Synergistic Integration of Experimental and Computational Methodologies
The advancement of research on this compound will be greatly accelerated by the synergistic integration of experimental and computational approaches. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.net These computational predictions can guide experimental design, helping to identify promising synthetic targets and reaction conditions. researchgate.net Conversely, experimental data can be used to validate and refine computational models, leading to a more accurate and predictive understanding of the chemical behavior of this versatile compound. This iterative feedback loop between theory and experiment will be crucial for unlocking the full potential of this compound in various scientific and technological domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
